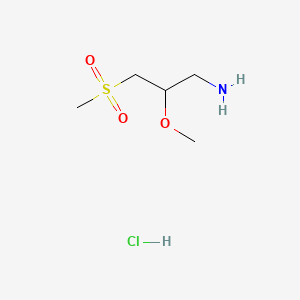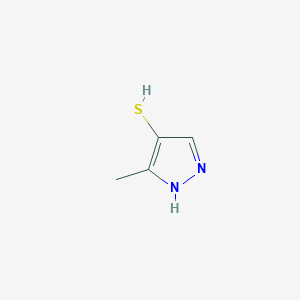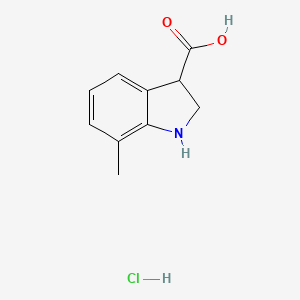
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers, is a synthetic organic compound. It features a cyclohexane ring substituted with a triazole moiety and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereocenters, leading to different spatial arrangements of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Triazole Group: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Common techniques include:
Catalysis: Using metal catalysts to increase reaction rates.
Purification: Employing crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The triazole ring or the carboxylic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper sulfate for click reactions, palladium on carbon for hydrogenation.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the carboxylic acid group might yield an ester or an aldehyde.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole-containing compounds.
Medicine: Potential use in drug development due to the bioactive nature of triazole derivatives.
Industry: As an intermediate in the synthesis of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. Generally, triazole-containing compounds can interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.
4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)benzene-1-carboxylic acid: Has a benzene ring instead of a cyclohexane ring.
Uniqueness
The unique combination of the cyclohexane ring, triazole moiety, and carboxylic acid group, along with the presence of diastereomers, gives 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Propriétés
Formule moléculaire |
C12H19N3O2 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
4-propan-2-yl-1-(triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)10-3-5-12(6-4-10,11(16)17)15-8-7-13-14-15/h7-10H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
JSFRKDAMUCAUQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)(C(=O)O)N2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)






![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)


![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
